Cbz-L-Tyrosine benzyl ester triflate

Description

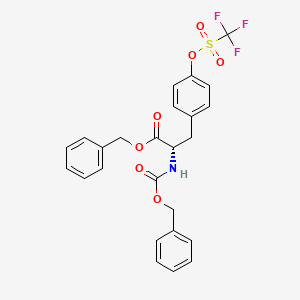

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3NO7S/c26-25(27,28)37(32,33)36-21-13-11-18(12-14-21)15-22(23(30)34-16-19-7-3-1-4-8-19)29-24(31)35-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,29,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDJKKOIYOSXFZ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F3NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on Cbz-L-Tyrosine Benzyl Ester Triflate

This guide offers a comprehensive technical overview of Cbz-L-Tyrosine benzyl ester triflate, a key reagent in advanced peptide synthesis. We will delve into its chemical properties, synthesis, and applications, providing practical insights for its effective use in research and development.

Core Chemical Properties and Structure

This compound is a dually protected L-tyrosine derivative. The amine group is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is protected as a benzyl ester.[1] The triflate (trifluoromethanesulfonate) serves as a counter-ion. A notable feature of this compound is the unprotected phenolic hydroxyl group on the tyrosine side chain, which allows for further chemical modifications.[2][3]

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C25H22F3NO7S |

| Molecular Weight | 537.51 g/mol |

| Appearance | White to off-white powder or solid[4] |

| Melting Point | 115-120 °C (for the non-triflate form, Cbz-L-Tyrosine benzyl ester)[5] |

| Storage Temperature | Freezer, 0-8 °C[5] |

The Rationale Behind the Protection Strategy

The selection of Cbz and benzyl ester protecting groups is intentional and critical for multistep peptide synthesis.[1] This dual protection allows chemists to control reactions at other parts of the molecule without unintended side reactions.[1]

-

Cbz (Benzyloxycarbonyl) Group: This group provides robust protection for the amine function and is stable under various reaction conditions. It can be selectively removed by catalytic hydrogenation.[4][6][]

-

Benzyl Ester Group: This protects the carboxyl group and can also be removed by hydrogenolysis, often simultaneously with the Cbz group.[]

Synthesis and Purification Protocols

The synthesis of this compound is a multi-step process requiring careful control to ensure high purity.[4]

Step-by-Step Synthesis

-

N-terminal Protection: L-Tyrosine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to protect the amino group.[4]

-

Esterification: The resulting N-Cbz-L-tyrosine is then esterified using benzyl bromide to protect the carboxylic acid.[8]

-

Triflate Formation: The phenolic hydroxyl group is reacted with trifluoromethanesulfonic anhydride or a similar reagent to introduce the triflate group.

Purification

Purification is crucial for the quality of the final peptide.[9] The standard method for purifying peptides and their derivatives is reversed-phase high-performance liquid chromatography (RP-HPLC).[10] This technique separates the target compound from impurities based on hydrophobicity.[10] After purification, the product is often lyophilized to obtain a fine white powder.[10]

Spectroscopic and Analytical Data

A combination of analytical techniques is used to confirm the structure and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the chemical structure. For similar protected tyrosine derivatives, characteristic signals for aromatic protons, benzylic protons, and the amino acid backbone are observed.[11]

-

Infrared (IR) Spectroscopy: FTIR is used to identify key functional groups, such as the carbonyl groups of the ester and carbamate, as well as the N-H and aromatic C-H bonds.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[12]

Key Applications in Research and Development

This compound is a valuable building block in peptide synthesis and drug discovery.[5]

-

Peptide Synthesis: It allows for the controlled, sequential addition of tyrosine residues into a peptide chain.[2] The Cbz group ensures the correct assembly of the desired sequence.[2]

-

Drug Development: This compound is used to create prodrugs, which can enhance the bioavailability of active pharmaceutical ingredients.[5]

-

Post-Synthesis Modification: The triflate group is an excellent leaving group, making the compound a versatile starting point for transition metal-catalyzed cross-coupling reactions to create novel amino acid derivatives.[3] The unprotected phenolic hydroxyl group can also be a site for modifications like phosphorylation or glycosylation.[2]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the chemical's integrity and ensure safety.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[13][14] Avoid all personal contact, including inhalation.[14]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.[13][14] For long-term stability, storage in a freezer is recommended. Keep away from incompatible materials such as strong oxidizing agents.[15][16]

-

Hazards: Triflate-containing compounds can be corrosive and may cause severe skin burns and eye damage.[13] They can also be harmful if swallowed or inhaled.[14]

Diagrams and Visualizations

Diagram 1: Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Application in Peptide Synthesis

Caption: The role of the protected tyrosine derivative in a typical peptide synthesis workflow.

References

- Vertex AI Search. (n.d.). Exploring the Synthesis and Uses of N-Benzyloxycarbonyl-L-tyrosine Methyl Ester. Retrieved January 21, 2026.

- Alfa Chemistry. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Benzyloxycarbonyl-L-tyrosine in Peptide Synthesis and Biotechnology. Retrieved January 21, 2026.

- Sigma-Aldrich. (n.d.). This compound | 183070-41-9. Retrieved January 21, 2026.

- The Royal Society of Chemistry. (2016).

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved January 21, 2026.

- PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester. Retrieved January 21, 2026.

- Benchchem. (n.d.). Application Notes and Protocols: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis. Retrieved January 21, 2026.

- Vertex AI Search. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols: Solution-Phase Synthesis and Utilization of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. Retrieved January 21, 2026.

- Chem-Impex. (n.d.). Nα-Carbobenzoxy-L-tyrosine-benzyl ester. Retrieved January 21, 2026.

- ChemBK. (2024, April 9). L-Tyrosine benzyl ester. Retrieved January 21, 2026.

- Santa Cruz Biotechnology. (n.d.).

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 21, 2026.

- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved January 21, 2026.

- Fisher Scientific. (2025, December 19). Scandium(III)

- Sigma-Aldrich. (2024, September 6).

- PubChem. (n.d.). Cbz-L-Tyrosine benzyl ester. Retrieved January 21, 2026.

- Journal of Organic Chemistry. (n.d.). Organic Chemistry of L-Tyrosine. 1.

- Pharmaffiliates. (n.d.). N-Cbz-L-tyrosine. Retrieved January 21, 2026.

- PNAS. (n.d.). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique.

- Fisher Scientific. (2025, December 19).

- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. Retrieved January 21, 2026.

- SpectraBase. (n.d.). N-Carboxy-L-tyrosine, N-benzyl ethyl ester. Retrieved January 21, 2026.

- Digital Commons @ Michigan Tech. (2024, September 1). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential.

- Google Patents. (n.d.). US2793204A - Process for the synthesis of peptides. Retrieved January 21, 2026.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N-Benzyloxycarbonyl-L-tyrosine. Retrieved January 21, 2026.

- Vertex AI Search. (n.d.). Key Pharmaceutical Intermediate: N-Cbz-L-Tyrosine Methyl Ester Explained. Retrieved January 21, 2026.

- PubChem. (n.d.). O-CBZ-L-Tyrosine. Retrieved January 21, 2026.

- Benchchem. (n.d.).

- Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.

- Google Patents. (n.d.). WO2012159997A1 - Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity. Retrieved January 21, 2026.

- Benchchem. (n.d.). N-Cbz-glycyl-L-tyrosine benzyl ester. Retrieved January 21, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. alfachemic.com [alfachemic.com]

- 10. bachem.com [bachem.com]

- 11. chem.ucla.edu [chem.ucla.edu]

- 12. Cbz-L-Tyrosine benzyl ester | C24H23NO5 | CID 7015199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to Cbz-L-Tyrosine Benzyl Ester Triflate (CAS 183070-41-9): A Versatile Building Block for Advanced Peptide and Drug Discovery Applications

Executive Summary

In the landscape of modern medicinal chemistry and peptide science, the ability to perform precise, site-specific modifications of amino acid side chains is paramount for developing novel therapeutics, molecular probes, and functional biomaterials. Cbz-L-Tyrosine benzyl ester triflate is a specialized, enantiomerically pure building block designed to meet this need.[1] This guide provides an in-depth technical overview of this reagent, elucidating its chemical properties, synthesis, and strategic applications.

The molecule's architecture is strategically designed for maximum utility. The amine and carboxylic acid functionalities of the L-tyrosine core are orthogonally protected with benzyloxycarbonyl (Cbz) and benzyl ester (Bzl) groups, respectively.[1] This classical protection scheme is robust and well-understood in peptide synthesis. The key feature, however, is the transformation of the phenolic hydroxyl group into a trifluoromethanesulfonate (triflate) ester. The triflate moiety is an exceptionally potent leaving group, activating the aromatic ring for a wide array of transition metal-catalyzed cross-coupling reactions.[1] This guide will detail the causality behind its design, provide actionable protocols for its synthesis and use, and showcase its potential to accelerate research and development in the pharmaceutical and biotechnology sectors.

Physicochemical Properties & Specifications

The reliable application of any chemical reagent begins with a thorough understanding of its physical and chemical properties. This compound is a stable, crystalline solid under recommended storage conditions, but requires careful handling due to its reactivity.

| Property | Value |

| IUPAC Name | benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)propanoate[2] |

| Synonyms | Cbz-L-Tyr(Tf)-OBzl[3], (S)-Benzyl 2-(benzyloxycarbonylamino)-3-(4-(trifluoromethylsulfonyloxy)phenyl)propanoate[4] |

| CAS Number | 183070-41-9[3][5] |

| Molecular Formula | C₂₅H₂₂F₃NO₇S[2] |

| Molecular Weight | 553.51 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥96%[3] |

| Storage | Store refrigerated or in a freezer, under an inert atmosphere.[2][6] |

Note: Molecular weight calculated from the molecular formula.

The Triflate Moiety: A Gateway to Versatile Side-Chain Functionalization

The synthetic power of this compound stems directly from the trifluoromethanesulfonate group. Understanding the chemical principles behind this functional group is key to exploiting the reagent's full potential.

Causality: Why Triflate?

In organic synthesis, the efficiency of many reactions hinges on the ability of a substituent to depart from a molecule—its "leaving group ability." The triflate anion (CF₃SO₃⁻) is one of the best leaving groups known. This is because its negative charge is extensively delocalized through resonance across the three oxygen atoms and strongly inductively stabilized by the electron-withdrawing trifluoromethyl group. This high degree of stabilization means the anion is very stable and non-nucleophilic on its own, making its departure from the aromatic ring highly favorable.

This exceptional leaving group ability makes the tyrosine side chain a potent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, which are foundational to modern C-C and C-N bond formation.[1]

The Palladium Cross-Coupling Cycle: A Mechanistic Overview

Most applications of this reagent will involve a palladium catalyst. The generalized catalytic cycle, shown below, illustrates how new functional groups can be appended to the tyrosine ring. The Ar-OTf in the diagram represents our title compound.

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into its stability and handling. The protocol described here is a self-validating system, where successful triflation can be readily confirmed by standard analytical techniques.

Experimental Protocol: Synthesis from Cbz-L-Tyrosine Benzyl Ester

This procedure details the conversion of the phenolic hydroxyl group of the protected tyrosine precursor to the triflate ester. The key is to use a non-nucleophilic base to deprotonate the phenol without competing in side reactions.

Starting Material: Cbz-L-Tyrosine benzyl ester (CAS: 5513-40-6) Reagents: Triflic anhydride (Tf₂O), Pyridine, Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Cbz-L-Tyrosine benzyl ester (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction and minimize potential side reactions.

-

Base Addition: Add dry pyridine (1.5 eq) dropwise to the stirred solution. Pyridine acts as a base to neutralize the triflic acid byproduct.

-

Triflation: Add triflic anhydride (1.2 eq) dropwise via syringe over 15-20 minutes. A color change may be observed. The reaction is typically rapid.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirmation of the product's identity and purity is essential.

-

¹H NMR: Expect the disappearance of the phenolic -OH proton signal and characteristic shifts in the aromatic protons adjacent to the -OTf group.

-

¹⁹F NMR: A sharp singlet peak around -73 ppm is a definitive indicator of the triflate group's presence.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass (553.11 g/mol for [M]⁺) should be observed.

-

HPLC: Used to assess the purity of the final product, which should ideally be >96%.

Key Applications in Research & Development

The true value of this reagent lies in its application as a versatile precursor for non-canonical amino acids (ncAAs), which can then be incorporated into peptides or used as standalone pharmacophores.

Site-Specific Side-Chain Modification

The triflate-activated tyrosine side chain can undergo a variety of palladium-catalyzed cross-coupling reactions to install diverse functionalities. This allows for the rational design of amino acids with tailored properties.

-

Suzuki Coupling: Reacts with aryl or vinyl boronic acids/esters to form C-C bonds, creating bi-aryl or styryl side chains. These are crucial for modulating protein-protein interactions or creating fluorescent probes.

-

Sonogashira Coupling: Reacts with terminal alkynes to install alkynyl groups. The resulting alkyne can act as a "chemical handle" for subsequent click chemistry (e.g., CuAAC) to attach probes, imaging agents, or other molecules.

-

Buchwald-Hartwig Amination: Reacts with primary or secondary amines to form C-N bonds, yielding aminophenylalanine derivatives. This is a powerful tool for altering the charge, polarity, and hydrogen-bonding capacity of the side chain.

-

Carbonylation: In the presence of carbon monoxide and a nucleophile (e.g., an alcohol or amine), an ester or amide functionality can be introduced, providing another route to diverse side-chain structures.

Caption: Key cross-coupling applications of this compound.

Integration into Peptide Synthesis

Once a novel side chain has been installed, the resulting ncAA can be integrated into a peptide sequence. A typical workflow for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is as follows:

-

Side-Chain Modification: Perform the desired cross-coupling reaction on Cbz-L-Tyr(OTf)-OBzl as described above.

-

Benzyl Ester Deprotection: Selectively remove the benzyl ester protecting group from the modified ncAA. This is typically achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C), which will also cleave the Cbz group.

-

Re-protection of Amine: The free amine must be protected with an Fmoc group to be compatible with Fmoc-SPPS. This is done using a reagent like Fmoc-OSu.

-

SPPS Coupling: The resulting Fmoc-ncAA-OH can now be used as a standard building block in an automated or manual peptide synthesizer.

This multi-step process underscores the importance of the starting reagent as a platform for generating a library of custom amino acids for subsequent peptide assembly.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with reactive chemical intermediates.

| Category | Guideline |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[6][7] |

| Handling | Use in a well-ventilated area or fume hood.[7] Avoid dust formation and inhalation.[6][7] Keep away from heat and sources of ignition.[7] |

| Storage | Keep container tightly closed in a dry, cool place.[7] Recommended storage is refrigerated or in a freezer (Do not store above 5°C).[7] |

| Spills | For small spills, use appropriate tools to place material into a waste container. For large spills, use a shovel for containment.[7] |

| Fire Fighting | Use dry chemical, carbon dioxide, or water spray.[7] Firefighters should wear self-contained breathing apparatus (SCBA).[7] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse eyes with water as a precaution. Seek medical attention if symptoms occur.[6][7] |

This information is a summary and does not replace a full Safety Data Sheet (SDS). Always consult the latest SDS before use.

Conclusion

This compound is more than just a protected amino acid; it is a highly engineered chemical tool. The strategic placement of a triflate group on the tyrosine side chain transforms it into a versatile electrophile, opening the door to a vast chemical space of novel, non-canonical amino acids via robust and high-yielding cross-coupling chemistry. For researchers and drug development professionals, this reagent serves as a critical starting point for synthesizing peptides with enhanced stability, tailored binding affinities, and unique functionalities, thereby accelerating the discovery of next-generation therapeutics and advanced biomaterials.

References

- Atomax Chemicals Co., Ltd. (Page 577) @ ChemBuyersGuide.com, Inc.

- abcr Gute Chemie. (n.d.). AB270715 | CAS 183070-41-9.

- Benchchem. (n.d.). This compound.

- A-Z Chemical. (n.d.). MSDS - Safety Data Sheet.

- Combi-Blocks. (n.d.). Safety Data Sheet - this compound.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 183070-41-9 CAS Manufactory.

- Sigma-Aldrich. (n.d.). CAS 183070-41-9.

- Sigma-Aldrich. (n.d.). This compound | 183070-41-9.

- Sigma-Aldrich. (n.d.). This compound | 183070-41-9.

Sources

A Technical Guide to Cbz-L-Tyrosine Benzyl Ester Triflate: A Gateway to Novel Biaryl Scaffolds in Drug Discovery

Abstract

In the landscape of medicinal chemistry and peptide science, the site-selective modification of amino acids is a cornerstone of rational drug design. This guide provides an in-depth technical overview of N-(Benzyloxycarbonyl)-O-(trifluoromethylsulfonyl)-L-tyrosine benzyl ester, commonly known as Cbz-L-Tyrosine benzyl ester triflate. This key synthetic intermediate transforms the phenol side chain of tyrosine into a highly reactive aryl triflate, unlocking its potential for palladium-catalyzed cross-coupling reactions. We will explore the strategic importance of its protecting groups, the mechanism of its primary application in Suzuki-Miyaura coupling, provide detailed synthetic and application protocols, and present a case study illustrating its utility in the construction of complex, biologically relevant molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic methodologies for the creation of novel therapeutics.

Introduction: The Challenge of Tyrosine Modification

Tyrosine, with its phenolic side chain, is a uniquely versatile amino acid in peptide and small molecule design. The hydroxyl group can participate in crucial hydrogen bonding interactions within protein binding pockets and is a primary site for post-translational modifications like phosphorylation. However, harnessing this residue for the creation of carbon-carbon bonds to build more complex molecular architectures, such as biaryl-linked amino acids, presents a significant synthetic challenge. Direct functionalization of the phenol is difficult. This is where the strategic activation of the tyrosine side chain becomes paramount. By converting the hydroxyl group into a trifluoromethanesulfonate (triflate), we create a potent electrophile, an ideal substrate for transition metal-catalyzed cross-coupling reactions. This compound is the fully protected, activated building block designed precisely for this purpose.

Molecular Profile and Strategic Design

The structure of this compound is a masterclass in chemical strategy, with each functional group serving a distinct and critical purpose.

-

Carboxybenzyl (Cbz or Z) Group : This group protects the α-amino functionality of the tyrosine backbone. The Cbz group is stable under a wide range of reaction conditions, including the palladium-catalyzed coupling, but can be cleanly removed via hydrogenolysis, preventing unwanted N-arylation or side reactions during synthesis.[1]

-

Benzyl (Bn) Ester : Protecting the C-terminal carboxylic acid as a benzyl ester prevents its interference in the coupling reaction. Like the Cbz group, it is conveniently cleaved under hydrogenolysis conditions, allowing for orthogonal deprotection strategies in complex syntheses.[2]

-

Trifluoromethanesulfonate (OTf) Group : This is the key activating group. The triflate is an exceptionally potent leaving group, making the C4 carbon of the tyrosine aromatic ring highly susceptible to oxidative addition by a palladium(0) catalyst, which is the initiating step of cross-coupling reactions.[3]

This "triple-protection/activation" strategy allows chemists to isolate the reactivity to the phenolic position, directing the formation of new C-C bonds with high precision.

Physicochemical Properties

Below is a summary of the properties for the key precursor and the target triflate compound.

| Property | N-Cbz-L-Tyrosine Benzyl Ester (Precursor) | N-Cbz-L-Tyrosine Benzyl Ester Triflate (Product) |

| Synonyms | Z-L-Tyr-OBzl | N-Cbz-Tyr(OTf)-OBn |

| CAS Number | 5513-40-6[4][5] | Not readily available (920306-95-2 for D-enantiomer)[6] |

| Molecular Formula | C₂₄H₂₃NO₅[4][5] | C₂₅H₂₂F₃NO₇S |

| Molecular Weight | 405.45 g/mol [4][5] | 537.50 g/mol (Calculated) |

| Appearance | White to off-white powder[4] | (Predicted) White to off-white solid |

| Storage | 0-8 °C[4] | Inert atmosphere, store cold |

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction forges a new carbon-carbon bond between the tyrosine ring (an sp² carbon) and a variety of organoboron compounds, enabling the synthesis of novel biaryl-containing amino acids. These motifs are of high interest in drug development as they can mimic peptide turns, enhance binding affinity, and improve pharmacokinetic properties.

Mechanism of Action: The Pd(0)/Pd(II) Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition : A low-valent Palladium(0) species inserts into the carbon-oxygen bond of the aryl triflate, forming an organopalladium(II) complex. This is typically the rate-determining step.

-

Transmetalation : The organoboron reagent (e.g., an arylboronic acid) is activated by a base. The organic moiety is then transferred from the boron atom to the palladium(II) complex, displacing the triflate group.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Palladium(0) catalyst.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Cbz-L-Tyrosine benzyl ester | C24H23NO5 | CID 7015199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:920306-95-2 | N-benzyloxycarbonyl-D-tyrosine benzyl ester | Chemsrc [chemsrc.com]

A Technical Guide to the Molecular Structure and Synthetic Utility of Cbz-L-Tyrosine Benzyl Ester Triflate

Abstract: This technical guide provides an in-depth analysis of Cbz-L-Tyrosine benzyl ester triflate, a highly specialized and versatile amino acid derivative for advanced chemical synthesis. We will dissect its molecular architecture, detailing the specific roles of its constituent functional groups: the benzyloxycarbonyl (Cbz) and benzyl ester (Bzl) protecting groups, and the pivotal trifluoromethanesulfonate (triflate) activating group. This document explores the compound's physicochemical properties, presents a validated synthetic protocol for its preparation, and elucidates its primary application as a potent electrophile in transition metal-catalyzed cross-coupling reactions. The insights provided are intended for researchers, chemists, and drug development professionals engaged in peptide synthesis, medicinal chemistry, and the creation of novel molecular entities.

Part 1: Molecular Structure and Physicochemical Properties

This compound is not a naturally occurring amino acid; it is a synthetically modified L-tyrosine building block designed for specific chemical transformations where the aromatic side chain requires functionalization.

Structural Analysis

The molecule's power lies in the strategic combination of three key modifications to the L-tyrosine scaffold:

-

N-α-Cbz Protection: The alpha-amino group is protected with a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a classic urethane-type protecting group in peptide chemistry, stable to a wide range of conditions but readily removable via catalytic hydrogenation (hydrogenolysis), which preserves the integrity of most other functional groups.[1] This ensures the amine does not interfere with side-chain modifications or subsequent peptide couplings at the C-terminus.[1]

-

C-Terminal Benzyl Ester Protection: The carboxylic acid is protected as a benzyl ester (OBzl). Similar to the Cbz group, the benzyl ester is stable under many reaction conditions and is also cleaved by hydrogenolysis. The use of both Cbz and benzyl groups represents a common protection strategy in solution-phase peptide synthesis.[2]

-

Phenolic Triflate Activation: The hydroxyl group of the tyrosine side chain is converted into a trifluoromethanesulfonate (triflate, -OTf) ester. This is the most critical feature for the compound's specialized reactivity. The triflate anion (CF₃SO₃⁻) is an exceptionally stable, and therefore excellent, leaving group. This transformation converts the normally nucleophilic and relatively inert phenol into a powerful electrophilic center on the aromatic ring, primed for participation in cross-coupling reactions.[3]

Physicochemical Data

All quantitative data for this compound and its direct precursor are summarized in the table below for clear reference.

| Property | This compound | Cbz-L-Tyrosine Benzyl Ester (Precursor) |

| IUPAC Name | benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)propanoate[4][5] | benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate[6] |

| Synonyms | Z-Tyr(OTf)-OBzl | Z-Tyr-OBzl, Cbz-Tyr-Obzl[6] |

| CAS Number | 183070-41-9[4][5] | 5513-40-6[6][7] |

| Molecular Formula | C₂₅H₂₂F₃NO₇S[4] | C₂₄H₂₃NO₅[7] |

| Molecular Weight | 553.5 g/mol | 405.45 g/mol [7] |

| Appearance | White to off-white powder (typical) | White to off-white powder[7] |

Part 2: Synthesis and Reactivity

The synthesis of this compound is a targeted, high-yield transformation from its readily available hydroxyl precursor. The core of the synthesis is the selective activation of the phenolic oxygen.

Synthetic Workflow

The logical and field-proven method for preparing the title compound is the direct triflation of Cbz-L-Tyrosine benzyl ester. This reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive triflating agent.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Phenolic Triflation

This protocol is a self-validating system, designed for high conversion and purity.

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Cbz-L-Tyrosine benzyl ester (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Causality: DCM is an excellent, non-reactive solvent for this transformation. Anhydrous conditions are critical to prevent the decomposition of the triflating agent.

-

-

Basification: Add a non-nucleophilic base, such as pyridine (2.0-3.0 eq), to the solution.

-

Causality: The base serves to deprotonate the phenolic hydroxyl, forming a phenoxide intermediate which is significantly more nucleophilic and reactive towards the triflating agent. It also neutralizes the triflic acid byproduct generated during the reaction. Pyridine is used as it is a weak enough base not to cause side reactions like deprotonation of the alpha-carbon, which could lead to racemization.

-

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Causality: The triflation reaction is highly exothermic. Cooling is essential to control the reaction rate, minimize potential side reactions, and ensure selectivity.

-

-

Triflation: Add triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1-1.2 eq) dropwise to the stirred solution.

-

Causality: These are powerful triflating agents. N-phenyl-bis(trifluoromethanesulfonimide) is often preferred as it is a solid and easier to handle than the highly corrosive liquid triflic anhydride, and the reaction is often cleaner. A slight excess ensures complete conversion of the starting material.

-

-

Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching & Workup: Once complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM, and combine the organic layers.

-

Causality: The bicarbonate solution neutralizes any remaining acidic species.

-

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final this compound.

Part 3: Applications in Drug Development and Chemical Biology

The primary utility of this compound is as a versatile electrophilic building block for constructing novel, non-canonical amino acids via transition metal-catalyzed cross-coupling reactions.[3]

-

Palladium-Catalyzed Reactions: The triflate group is an ideal substrate for oxidative addition to a Palladium(0) complex, initiating catalytic cycles such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the precise installation of a wide variety of substituents (e.g., aryl, vinyl, alkynyl, alkyl groups) directly onto the aromatic ring of the tyrosine side chain.

-

Carbonylation: The compound can undergo Pd-catalyzed carbonylation reactions, introducing a carbonyl group at the 4-position of the phenyl ring, which can be further derivatized into esters, amides, or carboxylic acids.[3]

-

Synthesis of Modified Peptides: By incorporating these newly functionalized tyrosine analogs into peptide sequences, researchers can develop peptides with enhanced properties.[1][3] This is a key strategy in drug discovery for improving metabolic stability, receptor binding affinity, and creating molecular probes to study protein function.[3]

Part 4: Handling and Storage

Given its reactivity, proper handling and storage are essential to maintain the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a freezer, ideally under -20°C, and under an inert atmosphere (e.g., Argon).[8]

-

Handling: As with all reactive chemical reagents, it should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation.[8]

Conclusion

This compound is a masterfully designed synthetic intermediate whose value lies in the orthogonal nature of its protecting groups and the potent reactivity of its triflate-activated side chain. It provides chemists with a reliable and powerful tool to move beyond the canonical amino acid alphabet, enabling the synthesis of complex, modified peptides and peptidomimetics. Its application is central to modern medicinal chemistry and the development of next-generation peptide-based therapeutics.

References

- This compound - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgxZqdigOG0dcF8KEEtB3vSB2WTQIAaqcS1k2qwE60KRDhSDzq0iKSEGzuF6-YnoRnIk8nBlTFvw8ZtSUaU2u5WEVXjGvaEpqmRgsWvOPCD13YJgo6t_5fYymDHdGfvoK84fg8Hw==]

- Cbz-L-Tyrosine benzyl ester | C24H23NO5 | CID 7015199 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7015199]

- The Role of N-Benzyloxycarbonyl-L-tyrosine in Peptide Synthesis and Biotechnology - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_xmuni8N9q6D_Egg2egEcaP_Q7b2IwRQku2cT2DMg5dnvvt02wuyNrIcjC3vMUX_-l9nc1YtTawkfc4roT00m_AiLaUc65dZzGPoUJ5Y7KqGqmRgYgw1g2vWP0XjGdf0GtvW2jWS5est5tGP5wOxcvzwVSdzrpym8MxeBS9ijPSixzxYp4QI6zia4qNsqOW13AUSCsfMHfzbMM8hZ9df0q5u3FWkjBSHl-taGlbg2N_MuyqIcS6Evca9KroMyoZ6K8vVwCeG6J_MWmtM=]

- This compound | 183070-41-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/combi/com448611311]

- This compound | 183070-41-9 - Sigma-Aldrich (alternative listing). [URL: https://www.sigmaaldrich.com/US/en/product/combi/com448611311]

- Nα-Carbobenzoxy-L-tyrosine-benzyl ester - Chem-Impex. [URL: https://www.chemimpex.com/products/06441]

- Practical Synthesis Guide to Solid Phase Peptide Chemistry - AAPPTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGff_FqLjtLmAuamE1yuOvUI-eqHZBMxm6idr9juZ4ER4sjex6ArjbwX1a_F2CZjngDEJeGQ7RzrruoH6lgiPm7F0xWi6_pxjA23u2lL-kGhI2LcohxOhTRDEjT0oFZURrk-8mgJe5m79drGAlehxY2EZpuAZZMwXc2sS49ogxtMT5Fgb_5kv0=]

- L-Tyrosine benzyl ester - ChemBK. [URL: https://www.chembk.com/en/chem/L-Tyrosine%20benzyl%20ester]

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. This compound [benchchem.com]

- 4. This compound | 183070-41-9 [sigmaaldrich.com]

- 5. This compound | 183070-41-9 [sigmaaldrich.com]

- 6. Cbz-L-Tyrosine benzyl ester | C24H23NO5 | CID 7015199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chembk.com [chembk.com]

An In-Depth Technical Guide to the Role of Triflate in Cbz-L-Tyrosine Benzyl Ester Activation

Abstract

The strategic modification of amino acid side chains is a cornerstone of modern peptide chemistry and drug development. L-Tyrosine, with its phenolic side chain, presents a unique opportunity for functionalization, yet its native hydroxyl group is a poor leaving group, limiting its reactivity. This guide provides a comprehensive overview of the activation of N-α-Cbz-L-Tyrosine benzyl ester through conversion of the phenolic hydroxyl to a trifluoromethanesulfonate (triflate) ester. We will explore the fundamental principles that establish the triflate group as a superior leaving group, detail the mechanism of activation, and present field-proven protocols for its synthesis and subsequent use in high-impact applications such as palladium-catalyzed cross-coupling reactions and the synthesis of non-hydrolyzable phosphotyrosine analogs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Introduction: Overcoming the Reactivity Barrier of Tyrosine

In the landscape of peptide synthesis and medicinal chemistry, Cbz-L-Tyrosine benzyl ester serves as a crucial, dually protected building block.[1][2] The benzyloxycarbonyl (Cbz) group on the amine and the benzyl (Bn) ester on the carboxyl terminus provide robust protection compatible with various synthetic methodologies.[3][4] However, the true potential for creating novel molecular architectures lies in the functionalization of its phenolic side chain.

The primary challenge is the inherent chemical nature of the phenolic hydroxyl group (-OH), which is a notoriously poor leaving group for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. Activation is therefore not just beneficial, but essential. This guide focuses on one of the most potent activation strategies: the conversion of the phenol to a triflate ester (-OTf). This transformation dramatically alters the electronic properties of the aromatic ring, converting an inert substrate into a highly versatile electrophilic hub, Cbz-L-Tyr(OTf)-OBn.[5] This activated intermediate is pivotal for synthesizing complex peptides, kinase inhibitors, and other advanced therapeutic agents.[6][7]

The Triflate Group: A Superior Leaving Group

The efficacy of the trifluoromethanesulfonate (triflate) group stems from the extreme acidity of its conjugate acid, triflic acid (CF₃SO₃H), which is classified as a superacid.[8] A good leaving group is defined by its ability to stabilize the negative charge it acquires upon departure. The triflate anion achieves exceptional stability through two primary mechanisms:

-

Resonance Stabilization: The negative charge is delocalized across the three oxygen atoms of the sulfonate group, effectively spreading the charge and reducing its density on any single atom.[8]

-

Inductive Effect: The three fluorine atoms exert a powerful electron-withdrawing inductive effect through the carbon-sulfur bond framework. This further pulls electron density away from the sulfonate oxygens, enhancing the anion's stability.[8][9]

This combination makes the triflate anion one of the best leaving groups known in organic chemistry, with reactivity in nucleophilic substitutions often surpassing even that of halides like iodide and bromide.[10][11]

Mechanism of Activation: From Phenol to Aryl Triflate

The activation of Cbz-L-Tyrosine benzyl ester is achieved by reacting its phenolic hydroxyl group with a suitable triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). The reaction, typically performed in the presence of a non-nucleophilic base like pyridine or a hindered amine, proceeds via a direct O-sulfonylation.

The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide intermediate. This phenoxide then attacks the electrophilic sulfur atom of the triflating agent, displacing one triflate group (in the case of Tf₂O) to form the desired aryl triflate ester.

Caption: General scheme for the activation of Cbz-L-Tyrosine benzyl ester.

This activation is critical because it transforms the aromatic ring into a potent electrophile, ready to participate in a wide array of subsequent bond-forming reactions that are otherwise inaccessible.[12][13]

Applications in Synthesis: A Gateway to Molecular Diversity

The formation of Cbz-L-Tyr(OTf)-OBn opens a gateway to numerous synthetic transformations, primarily centered around palladium-catalyzed cross-coupling and SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl triflates are highly valued substrates for a variety of Pd-catalyzed reactions due to their high reactivity in the oxidative addition step of the catalytic cycle.[8] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, which is crucial for preserving the stereochemical integrity of the amino acid backbone.[5]

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Reaction: Coupling with alkenes to introduce vinyl groups.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Sonogashira Coupling: Coupling with terminal alkynes to form aryl alkynes.

-

Carbonylation: Introduction of a carbonyl group using carbon monoxide.[5]

Caption: Cross-coupling reactions enabled by triflate activation of tyrosine.

Synthesis of Phosphotyrosine Analogs

Protein tyrosine phosphorylation is a vital cellular signaling mechanism, and its dysregulation is implicated in numerous diseases.[6][14] Consequently, peptides containing stable mimics of phosphotyrosine (pY) are invaluable tools for studying protein tyrosine phosphatases (PTPs) and kinases, and as potential therapeutics.[7][15] The triflate-activated tyrosine derivative is an excellent precursor for creating non-hydrolyzable phosphonate analogs through reactions like the Hirao cross-coupling with dialkyl phosphites or Arbuzov-type reactions with trialkyl phosphites. This approach allows for the synthesis of a diverse range of pY mimetics.[6]

Experimental Protocols

The following protocols are provided as a guide. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Synthesis of Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)propanoate (Cbz-L-Tyr(OTf)-OBn)

This protocol describes the activation of the phenolic hydroxyl group using triflic anhydride.

Materials:

-

Cbz-L-Tyrosine benzyl ester (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.5 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Cbz-L-Tyrosine benzyl ester in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.

-

Slowly add pyridine to the stirred solution.

-

Add triflic anhydride dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with cold 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aryl triflate.

Caption: Experimental workflow for the synthesis of Cbz-L-Tyr(OTf)-OBn.

Protocol 2: Suzuki Cross-Coupling with Phenylboronic Acid

This protocol demonstrates the use of the activated intermediate in a C-C bond-forming reaction.

Materials:

-

Cbz-L-Tyr(OTf)-OBn (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

2 M aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

-

Toluene and Ethanol (e.g., 3:1 v/v)

-

Ethyl acetate

-

Water

Procedure:

-

To a flask, add Cbz-L-Tyr(OTf)-OBn, phenylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture (Toluene/Ethanol).

-

Add the degassed 2 M Na₂CO₃ solution.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to isolate the coupled product.

Quantitative Data & Considerations

The efficiency of triflate activation and subsequent coupling reactions can be influenced by several factors. The table below summarizes typical outcomes and variables.

| Reaction | Key Variables | Typical Yield Range | Notes |

| Triflation | Base (Pyridine, 2,6-Lutidine), Temperature (-10 to 0 °C) | 85-95% | Maintaining low temperature is crucial to prevent side reactions. |

| Suzuki Coupling | Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (Na₂CO₃, K₃PO₄), Solvent | 70-90% | Proper degassing of solvents and reagents is essential to prevent catalyst deactivation. |

| Buchwald-Hartwig | Ligand (e.g., BINAP, XPhos), Base (NaOtBu, Cs₂CO₃) | 65-85% | Choice of ligand and base is highly substrate-dependent. |

| Phosphonylation | Phosphite source, Catalyst (Pd(OAc)₂) | 60-80% | Can be sensitive to steric hindrance around the reaction site. |

Conclusion and Future Outlook

The conversion of the phenolic hydroxyl of Cbz-L-Tyrosine benzyl ester into a triflate is a powerful and enabling transformation in modern organic synthesis. It turns a chemically placid functional group into a highly reactive electrophile, paving the way for a multitude of high-value modifications.[5][13] This strategy provides researchers and drug developers with a reliable method to construct novel biaryl motifs, introduce nitrogen- and phosphorus-containing functionalities, and ultimately build complex molecular architectures that would be otherwise difficult to access. As the demand for sophisticated peptide-based therapeutics and chemical probes continues to grow, the triflate activation of tyrosine will remain an indispensable tool in the synthetic chemist's arsenal.

References

-

Wikipedia. (n.d.). Triflate. Retrieved from a verified source.[8]

-

MDPI. (2000). The Reaction of Trimethylsilylethynyl(phenyl)iodonium Triflate with Some Phenolates: Formation of Substitution and sp2 C-H Insertion Products. Molecules.[16]

-

Science.gov. (n.d.). aromatic nucleophilic substitution: Topics. Retrieved from Science.gov.[12]

-

Makukhin, N., & Ciulli, A. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Publishing.[6][7]

-

ResearchGate. (2019). Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. Retrieved from ResearchGate.[17]

-

Benchchem. (n.d.). Cbz-L-Tyrosine Benzyl Ester Triflate. Retrieved from Benchchem.[5]

-

Sova, M., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PubMed Central.[10]

-

Pearson+. (2024). A trifluoromethanesulfonate (triflate) can be used in a manner similar to.... Study Prep.[9]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis. Retrieved from a chemical supplier website.[3]

-

Chem.libretexts.org. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Retrieved from an educational chemistry resource.[11]

-

NIH. (n.d.). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Retrieved from the National Institutes of Health.[18]

-

Nolan, S. P., et al. (2018). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PubMed Central.[13]

-

Barany, G., et al. (1993). Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases. PubMed.[14]

-

Experts@Minnesota. (1993). Synthesis of Phosphotyrosine-Containing Peptides and Their Use as Substrates for Protein Tyrosine Phosphatases. University of Minnesota.[15]

-

Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from an organic chemistry procedure database.[19]

-

Andreu, D., et al. (n.d.). Solid-Phase Synthesis of Cyclic Depsipeptides Containing a Tyrosine Phenyl Ester Bond. Retrieved from a research publication.[20]

-

PubChem. (n.d.). Cbz-L-Tyrosine benzyl ester. National Institutes of Health.[1]

-

American Elements. (n.d.). Z-Tyr-OBzl. Retrieved from a materials science supplier.[2]

-

Wuts, P.G.M., & Green, T.W. (2012). Greene's Protective Groups in Organic Synthesis. Google Patents (Referenced in WO2012159997A1).[4]

Sources

- 1. Cbz-L-Tyrosine benzyl ester | C24H23NO5 | CID 7015199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. nbinno.com [nbinno.com]

- 4. WO2012159997A1 - Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity - Google Patents [patents.google.com]

- 5. This compound [benchchem.com]

- 6. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Triflate - Wikipedia [en.wikipedia.org]

- 9. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]

- 10. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 11. purechemistry.org [purechemistry.org]

- 12. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]

- 13. Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. experts.umn.edu [experts.umn.edu]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. orgsyn.org [orgsyn.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Cbz-L-Tyrosine Benzyl Ester Triflate

This guide provides an in-depth analysis of the spectroscopic data for Cbz-L-Tyrosine benzyl ester triflate, a key intermediate in peptide synthesis and drug development. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering researchers and scientists a comprehensive resource for the characterization of this compound.

Introduction: The Significance of this compound

N-α-Carbobenzyloxy-L-tyrosine benzyl ester (Cbz-L-Tyrosine-OBn) is a doubly protected amino acid derivative crucial for the synthesis of complex peptides. The carbobenzyloxy (Cbz or Z) group protects the amine terminus, while the benzyl (Bn) ester protects the carboxylic acid terminus[1][2]. The triflate (CF₃SO₃⁻) salt of this compound is often generated in situ during deprotection steps or used as a stable, crystalline solid. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and ensuring the structural integrity of synthetic intermediates.

This guide will delve into the theoretical and practical aspects of the NMR and IR spectroscopic data of this compound, providing a framework for its unambiguous identification.

Molecular Structure and Spectroscopic Implications

The structure of the Cbz-L-Tyrosine benzyl ester cation, along with its triflate counter-ion, dictates its spectroscopic properties. The molecule contains several key functional groups that give rise to characteristic signals in NMR and IR spectra:

-

Two Benzyl Groups: One on the Cbz protecting group and one as the benzyl ester.

-

Aromatic Ring of Tyrosine: A para-substituted benzene ring.

-

Urethane Linkage: The Cbz protecting group.

-

Ester Linkage: The benzyl ester.

-

Chiral Center: The α-carbon of the tyrosine residue.

-

Triflate Anion: A non-coordinating counter-ion.

The presence of these groups leads to a complex but interpretable set of spectroscopic data.

Figure 1: Molecular structure of Cbz-L-Tyrosine benzyl ester highlighting key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information. The data presented here is predicted based on the analysis of the parent compound and related tyrosine derivatives[3][4][5].

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for Cbz-L-Tyrosine Benzyl Ester Cation in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | m | 15H | Aromatic protons (Cbz and Benzyl ester) |

| ~7.05 | d | 2H | Aromatic protons (Tyrosine, ortho to CH₂) |

| ~6.75 | d | 2H | Aromatic protons (Tyrosine, ortho to OH) |

| ~5.10 | s | 2H | CH₂ (Cbz) |

| ~5.05 | s | 2H | CH₂ (Benzyl ester) |

| ~4.60 | dd | 1H | α-CH |

| ~3.05 | m | 2H | β-CH₂ |

| ~5.0-6.0 (broad) | br s | 1H | NH |

| ~8.0-9.0 (broad) | br s | 1H | OH (Phenolic) |

Causality behind Assignments:

-

Aromatic Protons (7.35-7.25 ppm): The protons on the two benzyl groups and the tyrosine ring will appear in the aromatic region. The significant overlap of the signals from the Cbz and benzyl ester groups results in a complex multiplet.

-

Tyrosine Aromatic Protons (7.05 and 6.75 ppm): The para-substituted tyrosine ring gives rise to a characteristic AA'BB' system, which often appears as two doublets[5].

-

Benzylic Protons (5.10 and 5.05 ppm): The two CH₂ groups of the benzyl moieties are in different chemical environments (one in the Cbz group, the other in the ester) and are expected to appear as distinct singlets.

-

α-Proton (4.60 ppm): This proton is adjacent to the chiral center and is coupled to the β-protons, resulting in a doublet of doublets (dd).

-

β-Protons (3.05 ppm): The two diastereotopic protons of the β-CH₂ group are coupled to the α-proton and to each other, leading to a multiplet.

-

NH and OH Protons: These signals are often broad and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding. The presence of the acidic triflate counter-ion may influence the exchange rate and appearance of these signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for Cbz-L-Tyrosine Benzyl Ester Cation

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C=O (Ester) |

| ~156 | C=O (Urethane) |

| ~155 | Aromatic C-OH (Tyrosine) |

| ~136 | Aromatic C (ipso, Benzyls) |

| ~130 | Aromatic CH (Tyrosine, ortho to CH₂) |

| ~128-127 | Aromatic CH (Benzyls) |

| ~127 | Aromatic C (ipso, Tyrosine) |

| ~115 | Aromatic CH (Tyrosine, ortho to OH) |

| ~67 | CH₂ (Cbz) |

| ~66 | CH₂ (Benzyl ester) |

| ~56 | α-CH |

| ~37 | β-CH₂ |

| ~118 (q) | CF₃ (Triflate) |

Causality behind Assignments:

-

Carbonyl Carbons: The ester and urethane carbonyl carbons are deshielded and appear at the downfield end of the spectrum.

-

Aromatic Carbons: The signals for the aromatic carbons of the three phenyl rings will be found in the 115-155 ppm region. The carbon attached to the hydroxyl group of tyrosine is significantly deshielded[5].

-

Benzylic Carbons: The carbons of the two CH₂ groups appear around 66-67 ppm.

-

Aliphatic Carbons: The α- and β-carbons of the tyrosine backbone are observed in the upfield region.

-

Triflate Carbon: The carbon of the trifluoromethyl group in the triflate anion will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Urethane) |

| ~3200 (broad) | Broad | O-H Stretch (Phenolic) |

| ~3100-3000 | Medium | Aromatic and Olefinic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1690 | Strong | C=O Stretch (Urethane) |

| ~1610, 1510, 1450 | Medium | C=C Stretch (Aromatic) |

| ~1260, 1150, 1030 | Strong | S=O and C-F Stretches (Triflate) |

| ~830 | Strong | para-Substituted Benzene C-H bend (out-of-plane) |

Causality behind Assignments:

-

N-H and O-H Stretching: The presence of the urethane N-H and phenolic O-H groups will give rise to absorption bands in the high-frequency region of the spectrum.

-

C=O Stretching: The two carbonyl groups (ester and urethane) will show strong, distinct absorption bands. The ester carbonyl typically appears at a higher wavenumber than the urethane carbonyl.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds in the aromatic rings result in a series of bands in the 1610-1450 cm⁻¹ region.

-

Triflate Anion: The triflate anion has very strong and characteristic absorption bands corresponding to the S=O and C-F stretching vibrations, typically found in the 1300-1000 cm⁻¹ region.

-

Out-of-Plane Bending: The strong band around 830 cm⁻¹ is indicative of the para-substitution pattern of the tyrosine ring.

Experimental Protocols

To obtain high-quality spectroscopic data, the following experimental procedures are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts of labile protons (NH and OH).

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Figure 2: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).

-

Conclusion

The spectroscopic characterization of this compound is essential for its use in synthetic chemistry. This guide provides a detailed, albeit predictive, analysis of its ¹H NMR, ¹³C NMR, and IR spectra. By understanding the correlation between the molecular structure and the spectroscopic data, researchers can confidently identify this compound, monitor its formation and consumption in reactions, and ensure its purity. The provided protocols offer a starting point for obtaining high-quality data for this and related compounds.

References

- Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential.

- Journal of Organic Chemistry. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids.

- PubChem. Cbz-L-Tyrosine benzyl ester.

- Google Patents. (2012). WO2012159997A1 - Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity.

- Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.

- The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1.

- Chem-Impex. Nα-Carbobenzoxy-L-tyrosine-benzyl ester.

- ChemBK. L-Tyrosine benzyl ester.

- ResearchGate. 13 C NMR spectrum of L-tyrosine hydrochloride.

- ResearchGate. Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester....

- Sigma-Aldrich. CARBOBENZYLOXYGLYCYL-L-TYROSINE BENZYL ESTER AldrichCPR.

- Pharmaffiliates. CAS No : 1164-16-5 | Product Name : N-Cbz-L-tyrosine.

- PubChem. N-benzyloxycarbonyl-l-tyrosine.

Sources

A Comprehensive Technical Guide to the Safe Handling of Cbz-L-Tyrosine Benzyl Ester Triflate

This guide provides an in-depth analysis of the safety protocols, chemical properties, and handling procedures for Cbz-L-Tyrosine benzyl ester triflate. It is intended for researchers, chemists, and drug development professionals who utilize this specialized reagent in advanced organic synthesis. The protocols described herein are designed to ensure the highest standards of laboratory safety and experimental integrity.

Introduction: Understanding the Reagent

N-α-(Benzyloxycarbonyl)-O-(trifluoromethylsulfonyl)-L-tyrosine benzyl ester, hereafter referred to as this compound, is a highly valuable, enantiomerically pure amino acid derivative. Its structure features a tyrosine backbone with the amine and carboxylic acid functionalities protected by benzyloxycarbonyl (Cbz) and benzyl (Bzl) groups, respectively. The critical functionality is the trifluoromethanesulfonate (triflate) group attached to the phenolic oxygen.

The triflate moiety is an exceptionally good leaving group, rendering the aromatic ring susceptible to nucleophilic substitution and making the compound a versatile electrophile for carbon-carbon bond formation, such as in Suzuki and Heck coupling reactions.[1][2] This high reactivity, while synthetically useful, necessitates stringent safety and handling protocols.

Section 1: Physicochemical Properties and Hazard Identification

A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| CAS Number | 183070-41-9 | |

| Molecular Formula | C₂₅H₂₂F₃NO₇S | |

| Molecular Weight | 553.5 g/mol | |

| Appearance | Typically a white to off-white powder or solid. | [3] |

| Storage Temperature | Recommended storage at 0-8°C, often in a freezer under an inert atmosphere.[3] | [3] |

| Key Functional Groups | Cbz (amine protection), Benzyl ester (acid protection), Triflate (activating/leaving group). | [1] |

| Synonyms | Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)propanoate |

Hazard Identification: While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a hazard assessment can be synthesized from its constituent parts and related molecules.

-

Triflate Reactivity: Alkyl and aryl triflates are extremely reactive electrophiles.[2] They can react vigorously with nucleophiles, including water. This reactivity is the primary chemical hazard.

-

Irritation: Based on data for L-Tyrosine and its derivatives, the compound may cause skin, eye, and respiratory irritation.[4][5][6]

-

Thermal Decomposition: Upon combustion, hazardous decomposition products may be released, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[7]

Section 2: Core Reactivity and Stability Profile

The synthetic utility of this compound is derived from its carefully designed reactivity. Understanding this is key to anticipating and mitigating hazards.

-

The Triflate Leaving Group: The trifluoromethanesulfonate anion (CF₃SO₃⁻) is an extremely stable anion due to extensive resonance stabilization and the strong electron-withdrawing nature of the trifluoromethyl group.[2][8] This makes it an excellent leaving group, meaning the C-O bond of the tyrosine ring is readily cleaved in the presence of a nucleophile.

-

Electrophilic Nature: The triflate group strongly withdraws electron density from the aromatic ring, making the ipso-carbon highly electrophilic and primed for reactions like palladium-catalyzed cross-couplings.[1]

-

Moisture Sensitivity: Due to their high reactivity, alkyl triflates must be stored in conditions free of nucleophiles, most notably water.[2][8] Contamination with water can lead to hydrolysis, degrading the reagent and potentially generating triflic acid, a superacid.

-

Stability: The compound is stable under recommended storage conditions (cold, dry, inert atmosphere).[9][10] However, it is incompatible with strong oxidizing agents and nucleophiles.[7][9]

Section 3: Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict SOP is mandatory when working with this reagent.

3.1 Engineering Controls & Personal Protective Equipment (PPE)

-

Ventilation: All manipulations (weighing, transferring, adding to a reaction) must be performed inside a certified chemical fume hood to prevent inhalation of dust and potential vapors.[7][11]

-

Eye Protection: Chemical splash goggles or safety glasses with side shields are required.[10][11] For larger quantities, a face shield is recommended.[11]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[10]

-

Protective Clothing: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[11]

3.2 Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clean and free of clutter. Have all necessary equipment, solvents, and quenching solutions readily available.

-

Inert Atmosphere: If the reaction is sensitive to moisture, prepare the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Equilibration: Allow the reagent container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

-

Weighing & Transfer:

-

Tare a clean, dry weighing vessel inside the fume hood.

-

Carefully transfer the required amount of the solid reagent using a clean spatula. Avoid creating dust.

-

Promptly and securely reseal the main container.

-

The weighed reagent can be added directly to the reaction vessel or dissolved in a suitable anhydrous solvent (e.g., dichloromethane, THF) for transfer via syringe or cannula.

-

-

Post-Handling:

-

Thoroughly clean the spatula and weighing vessel.

-

Wipe down the work surface in the fume hood.

-

Remove PPE in the correct order (gloves first) and wash hands thoroughly with soap and water.[7]

-

Section 4: Storage and Disposal

4.1 Storage

-

Conditions: Store in a tightly sealed container in a refrigerator or freezer, as recommended by the supplier (typically 0-8°C).[3]

-

Atmosphere: For long-term stability, storing under an inert atmosphere (Argon or Nitrogen) is best practice to exclude moisture and oxygen.

-

Incompatibilities: Store away from strong oxidizing agents, acids, bases, and nucleophiles.[9][10]

4.2 Waste Disposal

-

Procedure: All waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[7]

-

Containers: Use designated, clearly labeled hazardous waste containers.

-

Decontamination: Any equipment (glassware, spatulas) contaminated with the reagent should be rinsed with a suitable organic solvent, and the rinsate collected as hazardous waste.

Section 5: Emergency Procedures

Rapid and informed response is critical in any laboratory emergency.

5.1 Spill Response

The appropriate response to a spill depends on its size and location. The following diagram outlines a general decision-making workflow.

Caption: Decision workflow for handling a chemical spill.

5.2 First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical advice.[6][9]

-

Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Section 6: Application Workflow Example

To contextualize its handling, the following diagram illustrates a typical workflow for using this compound in a Suzuki coupling reaction.

Caption: Workflow for a typical Suzuki cross-coupling reaction.

This workflow highlights multiple critical handling steps: working under inert conditions, careful transfer of the reactive reagent, and proper reaction quenching. Each step must be performed with precision to ensure both safety and a successful synthetic outcome.

References

-

PubChem. (n.d.). Cbz-L-Tyrosine benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Alfa Aesar. (2015). Safety Data Sheet: O-Benzyl-L-tyrosine. Thermo Fisher Scientific. Retrieved from [Link]

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet: Z-Tyr(Bzl)-OH. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). Nα-Carbobenzoxy-L-tyrosine-benzyl ester. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Triflate. Retrieved from [Link]

-

PubChem. (n.d.). O-benzyl-L-tyrosine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). L-Tyrosine benzyl ester. Retrieved from [Link]

- Google Patents. (n.d.). US2793204A - Process for the synthesis of peptides.

-

ChemBK. (2024). L-Tyrosine benzyl ester. Retrieved from [Link]

- Google Patents. (n.d.). WO2012159997A1 - Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity.

-

Pharmaffiliates. (n.d.). N-Cbz-L-tyrosine. Retrieved from [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet: L-Tyrosine, USP. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Triflate. Retrieved from [Link]

-

Reddit. (2024). Triflates. How do they work?. r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]

-